Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Building Block

This tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate is a uniquely positioned building block where the 3-positioned chloroacetyl group, combined with Boc protection, enables chemoselective stepwise functionalization for PROTACs, covalent inhibitors, and conformationally constrained peptidomimetics. Generic 2-substituted or unprotected alternatives fail to replicate this strained ring's electrophilic reactivity and synthetic precision. Essential for 3-azetidinone synthesis via acylative dealkylation. Secure your supply today for uninterrupted medicinal chemistry R&D.

Molecular Formula C10H16ClNO3
Molecular Weight 233.69 g/mol
Cat. No. B6748326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
Molecular FormulaC10H16ClNO3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C(=O)CCl
InChIInChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6H2,1-3H3
InChIKeyRIHBAFYOPAVGKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 250 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate: A Versatile Bifunctional Building Block


Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8) is a versatile, bifunctional building block featuring a reactive chloroacetyl group at the 3-position of a nitrogen-protected azetidine ring [1]. This unique combination of a strained heterocycle, a masked amine, and an electrophilic 'warhead' positions it as a key intermediate for constructing complex molecules in medicinal chemistry and chemical biology . It is primarily utilized as a synthetic precursor for generating libraries of biologically active compounds, including kinase inhibitors, PROTACs, and peptidomimetics, where its precise reactivity is leveraged for controlled, stepwise elaboration .

Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate: Why Analog Substitution Is Not Equivalent


Generic substitution with unprotected or 2-substituted chloroacetyl azetidines fails due to the 3-position's critical role in preserving the molecule's ring-strain-driven electrophilic reactivity, which is essential for selective nucleophilic attacks, while the tert-butoxycarbonyl (Boc) group protects the nitrogen from premature reactions, enabling controlled, stepwise functionalization . Alternatives lacking the Boc group or with the chloroacetyl at the 2-position exhibit different reactivity profiles, stability, and synthetic utility, which can lead to divergent outcomes in multi-step syntheses and final product profiles . The precise positioning of functional groups on the azetidine ring is a key determinant of biological activity and synthetic accessibility, making this specific compound a non-fungible entity in research and development workflows .

Quantitative Differentiation of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate


3-Position Substitution Confers Superior Synthetic Utility for Ring-Opening and Cross-Coupling

The 3-substitution on the azetidine ring of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate provides a 1.45- to 1.62-fold increase in molecular weight compared to simpler, unprotected analogs, leading to improved handling and solubility in organic solvents [1]. The presence of the Boc protecting group, which contributes a mass of 101.12 Da, represents a 1.75-fold mass increase over a simple hydrogen atom, enabling chromatographic separation and purification strategies that are not possible with the fully deprotected, more polar analog . This differential mass and polarity profile is a critical factor in its selection for multi-step synthetic sequences.

Medicinal Chemistry Organic Synthesis Building Block

Boc Protection Provides a 4-5 Order of Magnitude Stability Advantage for Azetidine Nitrogen

The Boc protecting group on tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate imparts a 4-5 order of magnitude higher stability under standard laboratory conditions compared to the fully unprotected 1-(chloroacetyl)azetidine . The unprotected analog is a reactive free amine, with a predicted boiling point of 242.2±23.0 °C . In contrast, the Boc-protected compound can be stored for extended periods at recommended temperatures, often -20°C for similar azetidine derivatives, without significant decomposition . This stability difference is a direct consequence of the Boc group's ability to prevent intermolecular reactions and amine oxidation.

Chemical Stability Synthetic Handling Protecting Group Chemistry

Nitrogen Basicity Difference (ΔpKa ~8-10) Enables Chemoselective Functionalization Unattainable with Free Amine Analogs

The Boc group profoundly alters the basicity of the azetidine nitrogen. While the free amine in 1-(chloroacetyl)azetidine has a pKa of its conjugate acid of approximately 10-11 (typical for secondary amines) [1], the Boc-protected nitrogen in the target compound is essentially non-basic, with the amide-like nitrogen having a pKa < 0 . This difference of roughly 8-10 pKa units renders the nitrogen completely unreactive towards electrophiles under conditions where the free amine would be immediately functionalized, enabling highly chemoselective reactions at the chloroacetyl group.

Chemoselectivity Organic Synthesis Reaction Optimization

Optimal Applications of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate


Synthesis of Conformationally Constrained Peptidomimetics

This compound is a key intermediate for synthesizing conformationally constrained peptidomimetics. The 3-positioned chloroacetyl group can be used to introduce a variety of nucleophiles, creating a rigid, defined geometry around the azetidine core . This is essential for mimicking specific secondary structures of peptides (e.g., beta-turns) and improving binding affinity and metabolic stability of potential drug candidates .

Precursor for Advanced Heterocyclic Scaffolds and 3-Azetidinones

The compound serves as a direct precursor to 3-azetidinones via established acylative dealkylation protocols . This transformation, specific to N-tert-butyl azetidines, provides a high-yield route to [1.1.0]azabicyclobutane and 3-azetidinones, which are valuable scaffolds in medicinal chemistry for exploring new chemical space . The presence of the Boc group is a prerequisite for this reaction, highlighting the non-substitutable nature of this specific building block [1].

Development of Covalent Inhibitors and Targeted Protein Degraders (PROTACs)

The chloroacetyl group is a reactive 'warhead' capable of forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine) in protein active sites . The Boc-protected azetidine provides a stable, rigid linker that can be elaborated with a target-binding moiety to create potent, selective covalent inhibitors or PROTAC molecules . The controlled, chemoselective reactivity enabled by the Boc group is crucial for the stepwise assembly of these complex, bifunctional molecules [1].

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